(1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Description
(1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is a complex organic compound that features a triazole ring, a piperidine ring, and a pyrrolidine ring
Properties
IUPAC Name |
(1-cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c24-18(17-14-23(20-19-17)16-6-2-1-3-7-16)22-12-8-15(9-13-22)21-10-4-5-11-21/h14-16H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCLYNAUHFQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves multiple steps, including the formation of the triazole ring via “Click” chemistry and the subsequent attachment of the piperidine and pyrrolidine rings. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The piperidine and pyrrolidine rings are then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Biological Studies: The compound is studied for its cytotoxic activity against various cancer cell lines.
Industrial Applications: It is used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring is crucial for this binding due to its ability to form stable interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1H-1,2,3-triazol-4-yl)-(piperazin-1-yl)methanone: Similar in structure but with a benzyl group instead of a cyclohexyl group.
(1-Aryl-1H-1,2,3-triazol-4-yl)methanone: Features an aryl group, offering different electronic properties.
Uniqueness
(1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is unique due to its combination of a cyclohexyl group with a triazole ring, which may enhance its binding affinity and specificity for certain biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
